(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(25-13-18(14-25)27-17-7-4-10-23-12-17)16-8-9-20-19(11-16)21(28-24-20)15-5-2-1-3-6-15/h1-12,18H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUZCPATGQTIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]isoxazole core: This can be achieved through the cyclization of an appropriate ortho-nitrobenzyl derivative.
Introduction of the phenyl group: This step often involves a Suzuki coupling reaction using a phenylboronic acid.
Attachment of the pyridin-3-yloxy moiety: This can be done via a nucleophilic substitution reaction.
Formation of the azetidin-1-yl group: This step typically involves the cyclization of a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 307.35 g/mol. The structure features a benzoisoxazole moiety linked to a pyridine derivative through an azetidine ring, which contributes to its unique chemical properties.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of benzoisoxazole exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for cancer therapy .
Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoisoxazole and tested their activity against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating its potential as a lead compound for further development .
Neurological Research
Research indicates that compounds similar to (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have neuroprotective effects. The presence of the pyridine ring suggests possible interactions with neurotransmitter systems, particularly those involved in neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study focused on the neuroprotective properties of isoxazole derivatives highlighted their ability to inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. The isoxazole ring is known for its bioactivity, which could be leveraged in developing new antimicrobial agents .
Case Study: Antimicrobial Screening
In a recent screening of novel isoxazole derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating infections .
Mechanism of Action
The mechanism of action of (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[c]Isoxazole Moieties
- PIAA(E)-3-(3-Phenylbenzo[c]isoxazol-5-yl)acrylic acid (from ): This compound shares the 3-phenylbenzo[c]isoxazole scaffold but replaces the azetidine-methanone group with an acrylic acid chain. While both compounds likely exploit the benzo[c]isoxazole’s electronic properties for target engagement, PIAA(E)’s acrylic acid group may confer distinct solubility and hydrogen-bonding capabilities. Its role in metabolic pathways (e.g., PPARγ modulation) is noted in studies of IKKε-related diseases .
Methanone Derivatives with Heterocyclic Substituents
- Compound 7a and 7b (from ): These methanone derivatives feature pyrazole and thiophene rings instead of benzo[c]isoxazole. Compound 7a includes a malononitrile-derived thiophene, while 7b incorporates an ethyl cyanoacetate-substituted thiophene. Synthetic Routes: Both 7a/7b and the target compound employ 1,4-dioxane and triethylamine in synthesis, but the latter’s azetidine functionalization likely requires more intricate coupling steps .
Pharmacophore Analysis
| Feature | Target Compound | PIAA(E) | Compound 7a/7b |
|---|---|---|---|
| Core Structure | Benzo[c]isoxazole | Benzo[c]isoxazole | Pyrazole-thiophene |
| Key Functional Groups | Azetidine, pyridinyloxy | Acrylic acid | Malononitrile/cyanoacetate |
| Rigidity | High (azetidine) | Moderate (flexible chain) | Moderate (thiophene) |
| Solubility | Likely low (lipophilic) | Moderate (acidic group) | Variable (polar nitriles) |
Biological Activity
The compound (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure consists of a phenyl group, a benzoisoxazole moiety, and an azetidine ring with a pyridine substituent, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl2 family proteins. For instance, studies on related benzoxazepines have shown that they induce apoptosis via caspase-3 activation and downregulation of anti-apoptotic proteins like Bcl2 .
- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxic effects against leukemia K-562 and breast T-47D cancer cell lines while exhibiting lower toxicity towards normal fibroblasts (WI-38) .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| K-562 | 15 | 4.5 |
| T-47D | 20 | 3.0 |
| WI-38 | 67 | - |
Mechanistic Insights
The compound's mechanism was further elucidated through flow cytometry analysis and Western blotting techniques. The findings revealed:
- Apoptotic Induction : Increased levels of cleaved PARP and caspase-3 were observed in treated cells.
- Cell Cycle Analysis : A marked increase in the sub-G1 population indicated apoptosis induction.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Study on Benzoxazepines : A study identified benzoxazepine derivatives as potent anticancer agents that induced apoptosis in leukemia and breast cancer cells . These findings suggest that modifications to the isoxazole core could enhance biological activity.
- Synthesis and Evaluation : Another investigation synthesized various derivatives based on the benzoisoxazole framework, assessing their cytotoxicity against multiple cancer types. Compounds exhibiting similar structural features showed promising results in inhibiting tumor growth in vivo .
Q & A
Q. What synthetic methodologies are recommended for preparing (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone?
The synthesis of this compound can be approached via multi-step heterocyclic coupling reactions. Key steps include:
- Isoxazole Ring Formation : Utilize hydroxylamine hydrochloride under reflux with ketone precursors to construct the benzo[c]isoxazole core, as demonstrated in analogous isoxazole syntheses .
- Azetidine Functionalization : Introduce the pyridin-3-yloxy group via nucleophilic substitution on a preformed azetidine intermediate, using catalytic bases (e.g., K₂CO₃) to enhance reactivity .
- Methanone Coupling : Employ Suzuki-Miyaura or Ullmann coupling to link the isoxazole and azetidine moieties, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/toluene) for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR : Identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) to confirm structural motifs .
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and azetidine regions. For example, the pyridinyloxy protons typically appear as doublets near δ 8.2–8.5 ppm .
- HPLC-MS : Validate purity (>95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) and monitor molecular ion peaks (e.g., [M+H⁺] via ESI+) .
Q. How can chromatographic methods be optimized to assess purity?
- Column Selection : Use reversed-phase C18 columns (5 µm, 250 × 4.6 mm) for high-resolution separation .
- Mobile Phase : Adjust pH with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for polar azetidine derivatives .
- Detection : Pair UV (λ = 254 nm) with evaporative light scattering (ELS) for non-chromophoric impurities .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in pyridinyloxy proton shifts may arise from solvent effects or conformational flexibility, necessitating explicit solvation models .
- Dynamic NMR : Use variable-temperature experiments to detect hindered rotation in the azetidine ring, which may explain split signals .
Q. What experimental strategies mitigate organic degradation during prolonged studies?
- Temperature Control : Store samples at –20°C under inert atmosphere (N₂/Ar) to slow hydrolysis of the methanone group .
- Stabilization Additives : Include antioxidants (e.g., BHT) in solutions to prevent oxidation of the pyridinyloxy moiety .
- Real-Time Monitoring : Use inline UV-Vis or Raman spectroscopy during kinetic studies to detect degradation intermediates .
Q. How to design experiments for evaluating structure-activity relationships (SAR) in analogs?
- Scaffold Modification : Synthesize derivatives with varying substituents on the phenyl (e.g., electron-withdrawing groups) and azetidine rings (e.g., alkyl vs. aryloxy groups) to assess steric/electronic effects .
- Biological Assays : Screen analogs for target binding (e.g., kinase inhibition via fluorescence polarization) and correlate activity with computed electrostatic potential maps .
- Data Analysis : Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) influencing bioavailability .
Q. How to address low reproducibility in synthetic yields for scale-up?
- Process Optimization : Use DoE (Design of Experiments) to evaluate reaction parameters (temperature, catalyst loading, stoichiometry). For example, increasing Pd catalyst from 2% to 5% improved coupling yields by 15% in analogous triazolothiadiazine syntheses .
- Purification Refinement : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
